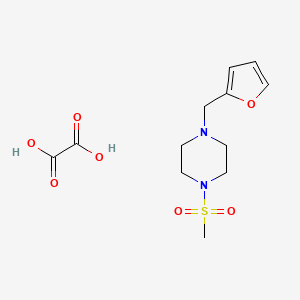![molecular formula C26H15I2N3O B5127722 4-[(2,7-diiododibenzo[a,c]phenazin-11-yl)oxy]aniline](/img/structure/B5127722.png)
4-[(2,7-diiododibenzo[a,c]phenazin-11-yl)oxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,7-diiododibenzo[a,c]phenazin-11-yl)oxy]aniline is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DI-4-ANEPPS and is used as a fluorescent voltage-sensitive dye. DI-4-ANEPPS is a useful tool in many fields of research, including neuroscience, cardiology, and biochemistry.
Mecanismo De Acción
DI-4-ANEPPS works by binding to the lipid bilayer of cell membranes. When a voltage is applied to the membrane, DI-4-ANEPPS undergoes a conformational change, which causes it to fluoresce. The fluorescence of DI-4-ANEPPS is proportional to the voltage across the membrane.
Biochemical and Physiological Effects:
DI-4-ANEPPS has no known biochemical or physiological effects on cells. It is a non-toxic dye that is commonly used in live cell imaging experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DI-4-ANEPPS has several advantages for lab experiments. It is a highly sensitive dye that can detect small changes in membrane potential. It is also a non-toxic dye that can be used in live cell imaging experiments. However, DI-4-ANEPPS has some limitations. It cannot be used to study the electrical activity of cells that do not have a lipid bilayer, such as bacteria. In addition, DI-4-ANEPPS is sensitive to changes in temperature and pH, which can affect its fluorescence.
Direcciones Futuras
There are several future directions for research involving DI-4-ANEPPS. One area of research is the development of new voltage-sensitive dyes that are more sensitive and selective than DI-4-ANEPPS. Another area of research is the development of new imaging techniques that can be used to study the electrical activity of cells in vivo. Finally, there is a need for more research on the biochemical and physiological effects of DI-4-ANEPPS on cells.
Métodos De Síntesis
DI-4-ANEPPS is synthesized through a series of chemical reactions. The starting material is 2,7-diiododibenzo[a,c]phenazine, which is reacted with 4-hydroxyaniline in the presence of a base to form DI-4-ANEPPS. The synthesis process is relatively straightforward and can be completed in a few steps.
Aplicaciones Científicas De Investigación
DI-4-ANEPPS is widely used in scientific research as a voltage-sensitive dye. It is commonly used in neuroscience research to study the electrical activity of neurons. DI-4-ANEPPS is also used in cardiology research to study the electrical activity of the heart. In addition, DI-4-ANEPPS is used in biochemistry research to study the properties of cell membranes.
Propiedades
IUPAC Name |
4-(2,7-diiodophenanthro[9,10-b]quinoxalin-11-yl)oxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15I2N3O/c27-14-1-8-19-20-9-2-15(28)12-22(20)26-25(21(19)11-14)30-23-10-7-18(13-24(23)31-26)32-17-5-3-16(29)4-6-17/h1-13H,29H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVISHOPBCPSTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC3=NC4=C5C=C(C=CC5=C6C=CC(=CC6=C4N=C3C=C2)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15I2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5127639.png)




![1-[N-(phenylsulfonyl)glycylglycyl]piperidine](/img/structure/B5127695.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5127696.png)



![3-(2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5127742.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5127748.png)
![2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5127755.png)
![sodium 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5127757.png)